

# 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine molecular weight

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## Compound of Interest

Compound Name: 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

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An In-Depth Technical Guide to **5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine**: Properties, Synthesis, and Application in Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine**, a pivotal building block in contemporary medicinal chemistry. We delve into its core physicochemical properties, with a primary focus on its molecular weight and chemical formula, which are fundamental to its use in synthesis and analysis. The document elucidates the strategic importance of the 7-deazapurine scaffold in designing targeted therapeutics, particularly kinase inhibitors. Furthermore, we present validated protocols for its synthesis, analytical characterization, and safe handling. This guide is intended for researchers, scientists, and drug development professionals who leverage advanced heterocyclic intermediates to accelerate the discovery of novel therapeutics.

## Core Molecular Profile and Physicochemical Properties

**5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine** is a halogenated heterocyclic compound belonging to the 7-deazapurine class of molecules. Its structure is analogous to the purine nucleobases but with a carbon atom replacing the nitrogen at the 7-position, a modification that significantly alters its metabolic stability and receptor interaction profile. The introduction of an

iodine atom at the 5-position is a deliberate synthetic strategy, creating a versatile handle for introducing further molecular complexity through cross-coupling reactions.

The precise molecular weight is a critical parameter for stoichiometric calculations in synthetic reactions and for confirmation of identity via mass spectrometry. The molecular formula of the compound is C<sub>6</sub>H<sub>5</sub>IN<sub>4</sub>, leading to a molecular weight of approximately 260.04 g/mol .<sup>[1]</sup>

Table 1: Physicochemical Properties of **5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine**

Property	Value	Source(s)
Molecular Weight	260.04 g/mol	<sup>[1]</sup>
Exact Mass	260.038 g/mol	<sup>[2]</sup>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> IN <sub>4</sub>	<sup>[1]</sup>
CAS Number	1416354-36-3	<sup>[1]</sup> <sup>[2]</sup>
Appearance	Solid; White to Brown Powder/Crystal	<sup>[2]</sup>
Purity	Typically ≥95% - ≥97%	<sup>[1]</sup> <sup>[2]</sup>
InChI Key	VAQOHRRKRVCAIA-UHFFFAOYSA-N	<sup>[2]</sup>
SMILES	<chem>NC1=NC=C2C(NC=C2I)=N1</chem>	<sup>[1]</sup>
Topological Polar Surface Area	67.59 Å <sup>2</sup>	<sup>[1]</sup>
Storage Conditions	4°C, protect from light, stored under nitrogen	<sup>[1]</sup>

### Chemical Structure of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

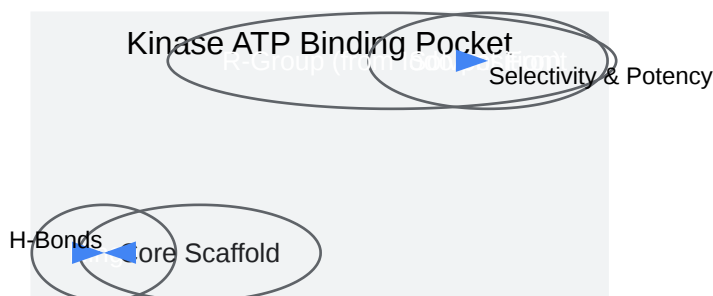
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Caption: 2D structure of **5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine**.

## The Strategic Role of the 7-Deazapurine Scaffold in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, primarily due to its proven efficacy as a "hinge-binding" motif for protein kinases.[3] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The nitrogen atoms at positions 1 and 3 and the exocyclic amine of the pyrimidine ring can form critical hydrogen bond interactions with the backbone amide residues of the kinase hinge region. This mimics the binding of adenine in ATP, allowing these molecules to act as competitive inhibitors. The replacement of N7 with a carbon atom (hence "7-deazapurine") provides a vector for substitution into the solvent-exposed region of the ATP binding pocket without disrupting the core hinge-binding interactions. This is where the utility of the 5-iodo derivative becomes paramount.



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Caption: Interaction of the scaffold with a generic kinase active site.

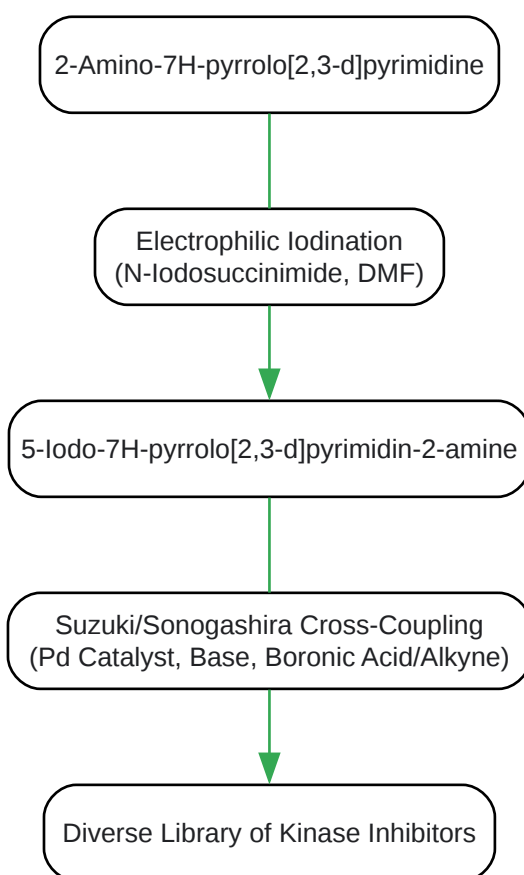
## Synthetic Strategy and Quality Control

### Synthesis via Electrophilic Iodination

A common and efficient method for synthesizing 5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives involves the direct electrophilic iodination of the corresponding unsubstituted pyrrolopyrimidine precursor. N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.

### Causality of Experimental Choice:

- Why NIS? NIS is a mild and highly effective source of electrophilic iodine (I<sup>+</sup>). It is preferred over molecular iodine (I<sub>2</sub>) because it avoids the formation of the HI byproduct, which can be difficult to remove and can lead to side reactions. The reaction proceeds cleanly under relatively gentle conditions.
- Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a chlorinated solvent like Dichloromethane (DCM) is typically used to dissolve the starting material and facilitate the reaction.<sup>[4]</sup>



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Caption: Synthetic workflow from precursor to diverse inhibitors.

## Self-Validating Analytical Protocols

Confirming the identity, purity, and integrity of the synthesized compound is non-negotiable. A combination of chromatographic and spectroscopic techniques provides a self-validating system.

#### Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

- **System Preparation:** Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m). Equilibrate the system with the initial mobile phase conditions.
- **Mobile Phase:** A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
- **Gradient Program:** Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
- **Sample Preparation:** Prepare a 1 mg/mL stock solution in DMSO. Dilute to ~20  $\mu$ g/mL with a 50:50 Acetonitrile:Water mixture.
- **Injection & Detection:** Inject 5  $\mu$ L and monitor at 254 nm and 280 nm.
- **Acceptance Criteria:** The primary peak should have an area percentage of >95-97%, confirming the purity level.

#### Protocol 2: Structural Confirmation by LC-MS and NMR

- **Mass Spectrometry (MS):** Utilize an Electrospray Ionization (ESI) source in positive ion mode. The expected  $[M+H]^+$  ion should be observed.
- **Nuclear Magnetic Resonance (NMR):** Dissolve ~5 mg of the compound in deuterated DMSO (DMSO- $d_6$ ).
  - $^1H$  NMR: Expect to see characteristic signals for the pyrrole and pyrimidine protons. The absence of a signal in the C5-H region (around 6.5-7.0 ppm) and the presence of other aromatic protons confirms successful iodination.[\[4\]](#)
  - $^{13}C$  NMR: The C5 carbon signal will show a significant upfield shift due to the heavy atom effect of iodine, providing definitive evidence of its position.[\[4\]](#)

Table 2: Expected Analytical Characterization Data

Technique	Parameter	Expected Result
LC-MS (ESI+)	[M+H] <sup>+</sup>	m/z ≈ 260.96
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Chemical Shifts (δ)	Signals corresponding to the pyrrole NH, amine (NH <sub>2</sub> ), and aromatic C-H protons.
HPLC	Purity (254 nm)	≥95%

## Applications in Drug Discovery: A Versatile Intermediate

The true value of **5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine** lies in its role as a versatile intermediate. The carbon-iodine bond is readily activated by palladium catalysts, enabling a wide range of cross-coupling reactions.

- **Suzuki Coupling:** Reaction with aryl or heteroaryl boronic acids introduces diverse substituents at the 5-position. This is a primary strategy for exploring the structure-activity relationship (SAR) of kinase inhibitors, as modifications at this position can significantly impact potency and selectivity.[\[5\]](#)[\[6\]](#)
- **Sonogashira Coupling:** Reaction with terminal alkynes allows for the introduction of linear, rigid linkers, which can be used to probe deeper pockets within a kinase active site or to attach pharmacophores.

Research into inhibitors for Colony-Stimulating Factor-1 Receptor (CSF1R) and Interleukin-2-inducible T-cell Kinase (Itk) has demonstrated the power of this approach, where iodo-pyrrolopyrimidines serve as key starting materials for generating libraries of potent and selective inhibitors.[\[5\]](#)[\[7\]](#)

## Safety and Handling

As a laboratory chemical, **5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine** must be handled with appropriate care.

- Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
- Precautionary Measures:
  - Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8]
  - Handle only in a well-ventilated area or a chemical fume hood.
  - Avoid breathing dust or fumes.
  - Wash hands thoroughly after handling.
  - Store the container tightly closed in a cool, dry, and well-ventilated place.[1]

## Conclusion

**5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine**, with a molecular weight of 260.04 g/mol, is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its 7-deazapurine core provides a validated scaffold for kinase hinge binding, while the 5-iodo group offers a gateway to extensive chemical diversification. A thorough understanding of its properties, coupled with robust analytical validation and safe handling practices, enables researchers to fully leverage this intermediate in the quest for next-generation targeted therapies.

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